molecular formula C12H8Cl2F2N2O2 B2879756 1-(2,3-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1946818-10-5

1-(2,3-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2879756
CAS No.: 1946818-10-5
M. Wt: 321.1
InChI Key: MWXARZMMGBEXNF-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorobenzyl group, a difluoromethyl group, and a pyrazole ring

Preparation Methods

The synthesis of 1-(2,3-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.

    Introduction of the dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,3-dichlorobenzyl chloride under basic conditions.

    Introduction of the difluoromethyl group: This can be accomplished through the reaction of the intermediate with a difluoromethylating agent, such as difluoromethyl iodide, under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and other advanced techniques to scale up the synthesis.

Chemical Reactions Analysis

1-(2,3-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and as a precursor for agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar compounds to 1-(2,3-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid include:

    1-(2,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid: Differing by the position of the chlorine atoms on the benzyl group.

    1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Differing by the presence of a trifluoromethyl group instead of a difluoromethyl group.

    1-(2,3-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-5-carboxylic acid: Differing by the position of the carboxylic acid group on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

1-[(2,3-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2F2N2O2/c13-8-3-1-2-6(9(8)14)4-18-5-7(12(19)20)10(17-18)11(15)16/h1-3,5,11H,4H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXARZMMGBEXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CN2C=C(C(=N2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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